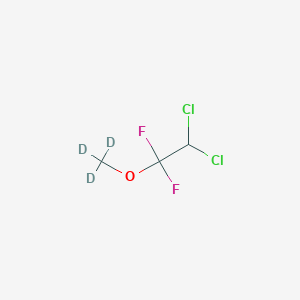
Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci) is a chemical compound known for its unique structure and properties. It is a colorless liquid with a fruity odor and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci) is produced industrially by the addition of methanol to 1,1-dichloro-2,2-difluoroethylene in the presence of sodium methoxide . This reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same reaction mentioned above. The process is optimized to maximize yield and minimize impurities. The reaction is typically conducted in a controlled environment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as air, oxygen, ozone, or peroxy compounds.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Air, oxygen, ozone, peroxy compounds.
Substitution Reagents: Various halogens and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use as an anesthetic agent.
Industry: Utilized in the production of other chemicals and materials.
Mechanism of Action
The mechanism by which Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci) exerts its effects involves its interaction with specific molecular targets and pathways. For example, as an anesthetic agent, it interacts with the central nervous system to produce its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methoxyflurane: A similar compound with the chemical name 2,2-dichloro-1,1-difluoro-1-methoxyethane.
Other Halogenated Ethers: Compounds with similar structures and properties.
Uniqueness
Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci) is unique due to its specific combination of halogen atoms and methoxy group, which gives it distinct chemical and physical properties. Its unique structure allows it to be used in specific applications where other compounds may not be suitable.
Properties
Molecular Formula |
C3H4Cl2F2O |
|---|---|
Molecular Weight |
167.98 g/mol |
IUPAC Name |
2,2-dichloro-1,1-difluoro-1-(trideuteriomethoxy)ethane |
InChI |
InChI=1S/C3H4Cl2F2O/c1-8-3(6,7)2(4)5/h2H,1H3/i1D3 |
InChI Key |
RFKMCNOHBTXSMU-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(C(Cl)Cl)(F)F |
Canonical SMILES |
COC(C(Cl)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



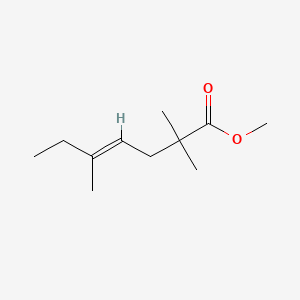
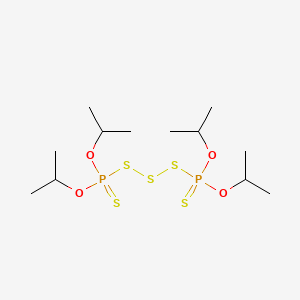

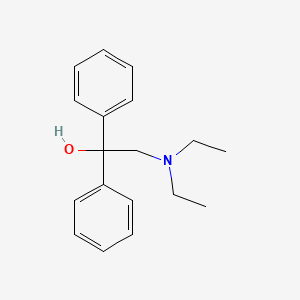
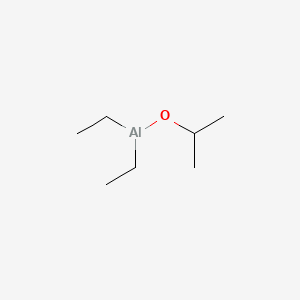
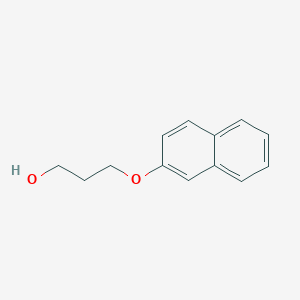

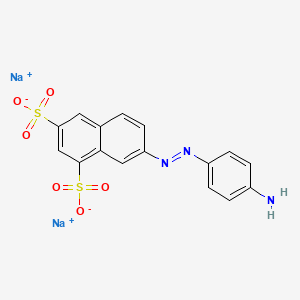
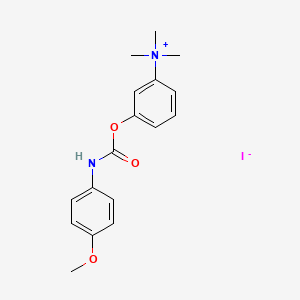
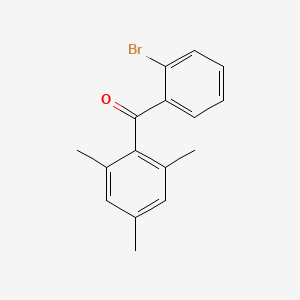
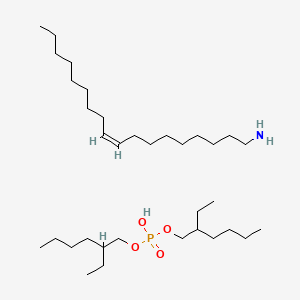
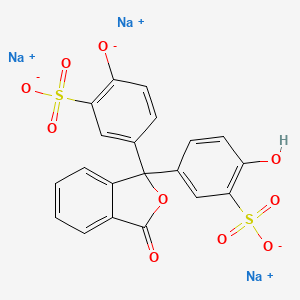
![2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-](/img/structure/B13763242.png)
